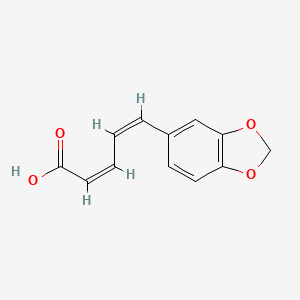

Chavicinic acid

Descripción

El ácido chavicínico es un compuesto natural que se encuentra en la pimienta negra (Piper nigrum) y otras variedades de pimienta. Es un isómero del ácido piperico y es conocido por su sabor picante. La fórmula molecular del ácido chavicínico es C12H10O4, y tiene un peso molecular de 218.2054 g/mol .

Propiedades

Número CAS |

495-89-6 |

|---|---|

Fórmula molecular |

C12H10O4 |

Peso molecular |

218.20 g/mol |

Nombre IUPAC |

(2Z,4Z)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid |

InChI |

InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1-,4-2- |

Clave InChI |

RHBGITBPARBDPH-CCAGOZQPSA-N |

SMILES isomérico |

C1OC2=C(O1)C=C(C=C2)/C=C\C=C/C(=O)O |

SMILES canónico |

C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido chavicínico se puede sintetizar mediante la reacción de piperidina con los cloruros de ácido correspondientes. Este proceso implica la formación de mezclas isoméricas, que se pueden separar mediante técnicas cromatográficas . Otro método implica la irradiación UV de la piperina, que produce isochavicina, un isómero geométrico del ácido chavicínico .

Métodos de producción industrial: La producción industrial del ácido chavicínico generalmente implica la extracción de fuentes naturales como la pimienta negra. Las aguas madres concentradas de un extracto etanólico de Piper nigrum, después de la eliminación de cosechas sucesivas de piperina, proporcionan ácido chavicínico mediante cristalización y métodos cromatográficos .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido chavicínico experimenta diversas reacciones químicas, entre ellas:

Oxidación: El ácido chavicínico se puede oxidar para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden convertir el ácido chavicínico en sus alcoholes correspondientes.

Sustitución: El ácido chavicínico puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido).

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del ácido chavicínico, como el ácido isochavicínico y otros isómeros geométricos .

Aplicaciones Científicas De Investigación

El ácido chavicínico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Biología: El ácido chavicínico se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.

Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, como las propiedades antiinflamatorias y anticancerígenas.

Mecanismo De Acción

El mecanismo de acción del ácido chavicínico implica su interacción con varios objetivos moleculares y vías. Se sabe que inhibe ciertas enzimas y modula las vías de señalización, lo que lleva a sus efectos biológicos observados. Los objetivos moleculares y las vías exactas aún están bajo investigación, pero se cree que interactúa con proteínas involucradas en la inflamación y el estrés oxidativo .

Comparación Con Compuestos Similares

El ácido chavicínico es similar a otros compuestos como el ácido piperico y el ácido isochavicínico. Es único en su configuración geométrica y actividades biológicas específicas .

Compuestos similares:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.